5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a phenylsulfonyl group attached to the nitrogen atom of the pyrrolo[2,3-b]pyridine core
Preparation Methods
The synthesis of 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom at the 5th position of the pyrrolo[2,3-b]pyridine ring.
Methylation: Addition of a methyl group at the 6th position.
Phenylsulfonylation: Attachment of the phenylsulfonyl group to the nitrogen atom.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group plays a crucial role in its biological activity by interacting with enzymes and receptors. The bromine and methyl groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine include other pyrrolopyridine derivatives with different substituents. For example:
5-Fluoro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a fluorine atom instead of bromine.
5-Bromo-6-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-6-methylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-13(15)9-11-7-8-17(14(11)16-10)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYSPTNPFYEGIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CN(C2=N1)S(=O)(=O)C3=CC=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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